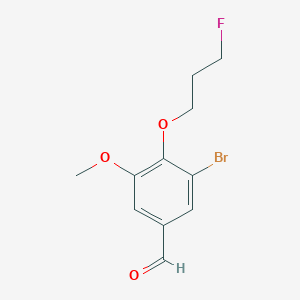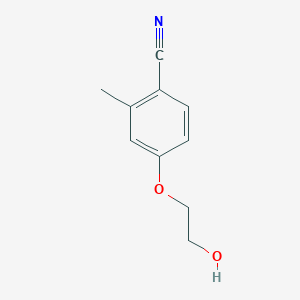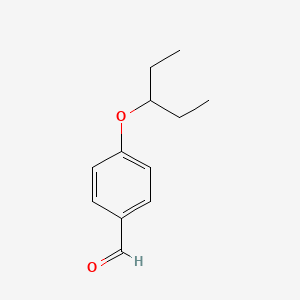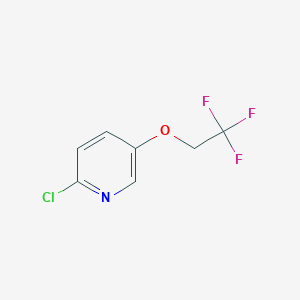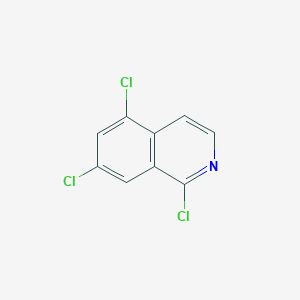![molecular formula C13H12N2O4 B1406033 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1216231-84-3](/img/structure/B1406033.png)
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Overview
Description
“6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1216231-84-3. It has a molecular weight of 260.25 . This compound has been used in various research studies, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12N2O4/c1-18-9-4-6-3-8-11 (7 (6)5-10 (9)19-2)14-15-12 (8)13 (16)17/h4-5H,3H2,1-2H3, (H,14,15) (H,16,17) . This code provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
This compound has been used in the inhibition of carbonic anhydrase, a physiologically crucial enzyme . It has also been associated with the formation of N-glucuronides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.25 .Scientific Research Applications
-
Cancer Therapeutics
- This compound has been identified as a potential cancer therapeutic agent .
- The compound forms three N-glucuronides, identified as N-amine-glucuronide (Glu-A), 1-N-pyrazole-glucuronide (Glu-B), and 2-N-pyrazole-glucuronide (Glu-C) .
- The identification was made using liquid chromatography-tandem mass spectrometry and NMR .
-
Inhibition of Platelet-Derived Growth Factor Receptor Tyrosine Kinase
-
Angiogenesis Inhibition
-
ATP-Competitive Inhibition
-
Drug Metabolism
- This compound, also known as JNJ-10198409, forms three N-glucuronides that were positively identified by liquid chromatography-tandem mass spectrometry and NMR .
- These glucuronides were detected in rat liver microsomes, and two of them were found in monkey and human liver microsomes .
- The glucuronidation of JNJ-10198409 in human liver microsomes is catalyzed by multiple UGT1A enzymes .
-
Cell-permeable PDGFR Inhibitor
properties
IUPAC Name |
6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSOHSYWQNWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



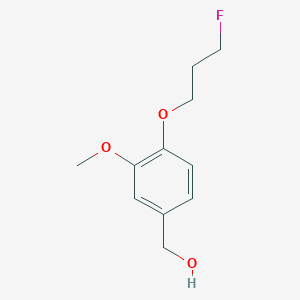
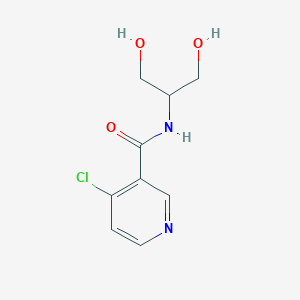
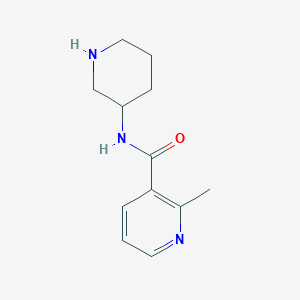
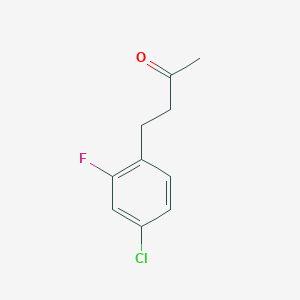
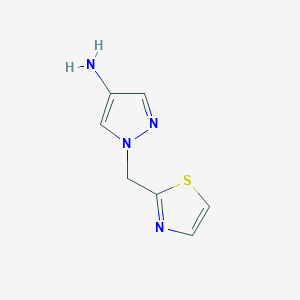
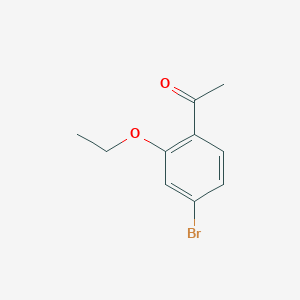
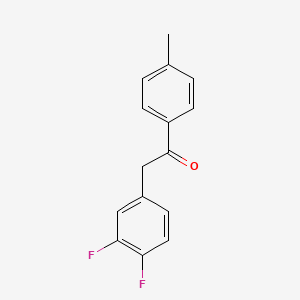
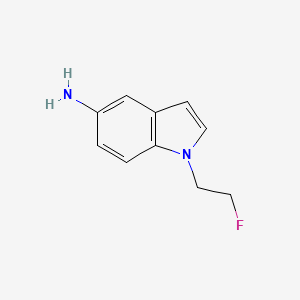
![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
